![molecular formula C21H25ClN4 B12605352 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride CAS No. 916739-36-1](/img/structure/B12605352.png)
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is a complex organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse biological activities and are utilized in various applications such as dyes, photochromic agents, and fluorescent probes . The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride typically involves a Friedel-Crafts reaction. This reaction is catalyzed by Brönsted acidic ionic liquids and involves the reaction of commercial aldehydes with primary, secondary, or tertiary anilines . The reaction is performed under metal- and solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the same Friedel-Crafts reaction. The use of Brönsted acidic ionic liquids as catalysts allows for high yields (up to 99%) and the reaction can be performed with a broad range of substrates . This method is beneficial for large-scale production due to its efficiency and scalability.
化学反応の分析
Types of Reactions
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, photochromic agents, and fluorescent probes.
作用機序
The mechanism of action of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride involves its interaction with various molecular targets. The compound can form DNA adducts, leading to DNA damage and potential anticancer effects . It can also interact with enzymes and proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used as a rubber antioxidant and intermediate for dyes.
Pararosaniline: A dye from the triaminotriphenylmethane family, used in histology and microbiology.
Uniqueness
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is unique due to its high solubility in water and its diverse range of applications. Its ability to form DNA adducts and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
916739-36-1 |
|---|---|
分子式 |
C21H25ClN4 |
分子量 |
368.9 g/mol |
IUPAC名 |
4-[[bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride |
InChI |
InChI=1S/C21H24N4.ClH/c22-19-7-1-16(2-8-19)13-25(14-17-3-9-20(23)10-4-17)15-18-5-11-21(24)12-6-18;/h1-12H,13-15,22-24H2;1H |
InChIキー |
ASGGFCKRCFPYAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


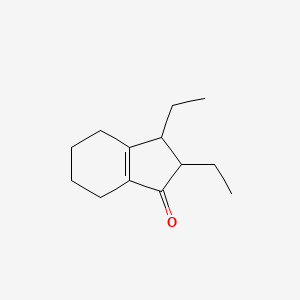
![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
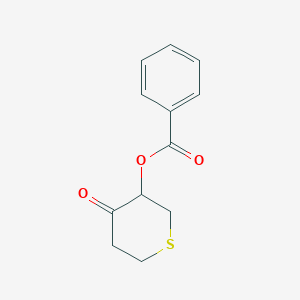
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)


![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
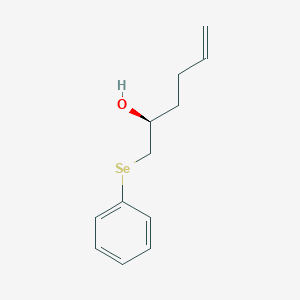
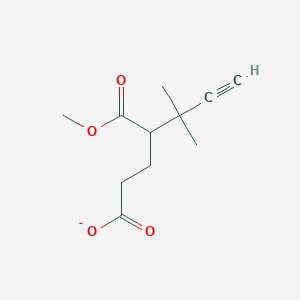

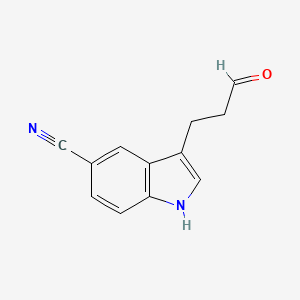
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
